molecular formula C12H11N5O B12129230 7H-ADENINE, N-(o-METHOXYPHENYL)- CAS No. 73663-97-5

7H-ADENINE, N-(o-METHOXYPHENYL)-

Cat. No.: B12129230
CAS No.: 73663-97-5
M. Wt: 241.25 g/mol
InChI Key: IQOGGWLYHJXIIF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of m-aryloxy phenols, which can be synthesized through nucleophilic aromatic substitutions and electrophilic aromatic substitutions .

Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-7H-purin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium and copper, can enhance the reaction rate and improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-7H-purin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds through the use of palladium catalysts and boron reagents .

Common Reagents and Conditions: Common reagents used in the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine include palladium catalysts, boron reagents, and transition metal catalysts such as copper . The reactions are typically carried out under mild conditions to ensure functional group tolerance and high yield.

Major Products Formed: The major products formed from the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically carbon–carbon bonded compounds .

Scientific Research Applications

N-(2-methoxyphenyl)-7H-purin-6-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential leishmanicidal activity against Leishmania mexicana . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the activity of recombinant L. mexicana arginase . Additionally, the compound has applications in the industry, particularly in the synthesis of novel drugs and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of recombinant L. mexicana arginase, leading to the production of reactive oxygen species (ROS) and parasite apoptosis . The compound induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial disorganization .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-7H-purin-6-amine can be compared with other similar compounds, such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME) and N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives . These compounds share structural similarities, such as the presence of methoxy and amine groups, but differ in their specific chemical structures and biological activities. The uniqueness of N-(2-methoxyphenyl)-7H-purin-6-amine lies in its specific purine-based structure and its diverse range of applications in scientific research.

Similar Compounds

Biological Activity

7H-Adenine, N-(o-methoxyphenyl)-, also known as N-(2-methoxyphenyl)-7H-purin-6-amine, is a purine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group attached to a phenyl ring and an amine group on the purine structure, which contributes to its pharmacological potential.

The compound's chemical properties are summarized in the following table:

PropertyValue
CAS No. 73663-97-5
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name N-(2-methoxyphenyl)-7H-purin-6-amine
InChI Key IQOGGWLYHJXIIF-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 7H-Adenine, N-(o-methoxyphenyl)- exhibits significant antimicrobial properties. It has been studied for its leishmanicidal activity against Leishmania mexicana, where it inhibits arginase activity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis of the parasites.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating effective cytotoxicity at low concentrations . Further investigations into its mechanism revealed that it may interact with various signaling pathways involved in cell proliferation and survival.

The mechanism of action for 7H-Adenine, N-(o-methoxyphenyl)- involves multiple biological targets. It primarily acts by:

  • Inhibition of Enzymatic Activity : The compound inhibits arginase in L. mexicana, disrupting the parasite's metabolism.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, potentially through ROS-mediated mechanisms.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.

Study 1: Leishmanicidal Activity

In a study examining the effects on L. mexicana, researchers found that treatment with 7H-Adenine, N-(o-methoxyphenyl)- resulted in a significant reduction in parasite viability and promoted apoptosis through ROS generation. The study concluded that this compound could be a lead candidate for developing new leishmaniasis treatments.

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound reported that it significantly inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound, suggesting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with similar purine derivatives is useful:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
7H-Adenine, N-(o-methoxyphenyl)- ModerateSignificantEnzyme inhibition, ROS induction
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine HighModerateReceptor modulation
N,N-bis(4-methoxyphenyl)naphthalen-2-amine LowSignificantApoptosis induction

Properties

CAS No.

73663-97-5

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

IQOGGWLYHJXIIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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